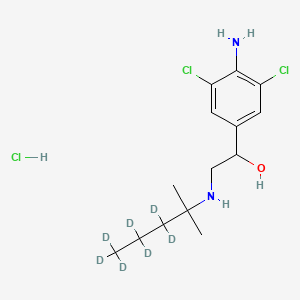

Clenhexerol-d7 Hydrochloride

Description

Significance of Deuterium (B1214612) Labeling in Compound Characterization and Analysis

Deuterium (²H or D), a stable isotope of hydrogen, is widely used in labeling due to its distinct mass difference from protium (B1232500) (¹H). wikipedia.org This labeling is instrumental in various scientific disciplines:

Metabolism Studies: Deuterium-labeled compounds are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. nih.govacs.orgacs.org By tracking the metabolic fate of a deuterated drug, scientists can identify metabolites and understand metabolic pathways. symeres.com

Pharmacokinetic Analysis: The use of deuterated compounds helps in understanding the behavior of drugs within a biological system over time. It can lead to the development of drugs with improved pharmacokinetic profiles, such as a longer half-life.

Reaction Mechanism Studies: The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, allows researchers to elucidate the mechanisms of chemical reactions. symeres.combioscientia.de

Quantitative Analysis: Deuterated compounds are extensively used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods, to ensure accurate and precise measurements. wikipedia.orgclearsynth.com

Historical Context and Evolution of Deuterated Standards in Analytical Chemistry

The discovery of deuterium by Harold Urey in 1931, for which he was awarded the Nobel Prize in Chemistry in 1934, laid the foundation for its use in scientific research. wikipedia.orgbioscientia.de The first applications of deuterated compounds in biological research emerged in the mid-20th century. bioscientia.de The development and refinement of analytical techniques, especially mass spectrometry, in the latter half of the 20th century, significantly propelled the use of deuterated compounds as internal standards. nih.govacs.org This combination has become the gold standard for quantitative analysis in numerous fields, including clinical chemistry, forensic toxicology, and environmental analysis. wikipedia.orgclearsynth.com The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, highlighting the therapeutic potential of deuterium-labeled compounds. bioscientia.denih.gov

Specific Role of Deuterated Analogs in Enhancing Analytical Precision

Deuterated analogs serve as ideal internal standards in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.comlcms.cz An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples being analyzed. clearsynth.com The use of a deuterated analog as an internal standard offers several advantages for enhancing analytical precision:

Correction for Matrix Effects: Biological and environmental samples are often complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, it allows for accurate correction of these variations. clearsynth.comresolvemass.ca

Compensation for Sample Loss: During sample preparation and extraction, some of the analyte may be lost. The deuterated internal standard, being chemically similar, will be lost in the same proportion, thus enabling accurate quantification of the original analyte concentration. clearsynth.com

Improved Accuracy and Reproducibility: By normalizing the analyte's response to that of the internal standard, variability in instrument performance and injection volume can be minimized, leading to more accurate and reproducible results. clearsynth.comlcms.cz

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[(3,3,4,4,5,5,5-heptadeuterio-2-methylpentan-2-yl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N2O.ClH/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9;/h6-7,12,18-19H,4-5,8,17H2,1-3H3;1H/i1D3,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYHDYUHQSUDTD-AHTLZMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of Clenhexerol D7 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation in Pharmaceutical Analogs

The incorporation of deuterium into drug molecules is a strategic approach to improve their pharmacokinetic and pharmacodynamic properties. acs.org This "deuterium switch" can lead to a more stable compound by slowing down its metabolism, a phenomenon known as the kinetic isotope effect (KIE). assumption.edu This can result in lower and less frequent dosing. nih.gov The replacement of hydrogen with deuterium is a subtle structural change, yet it can have a significant impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov

There are two primary strategies for creating deuterated drugs. One involves the de novo design of new chemical entities where deuterium is incorporated from the early stages of synthesis. The other, more common approach, involves selectively replacing hydrogen atoms with deuterium in existing drug molecules. tandfonline.com This latter strategy has been successfully employed for several compounds, with some deuterated drugs receiving regulatory approval. nih.govacs.org

Advanced Synthetic Approaches for Site-Specific Deuteration

Achieving site-specific deuteration is crucial for maximizing the beneficial effects of isotopic labeling while avoiding unintended consequences. chemrxiv.org Modern synthetic chemistry offers several advanced methods to introduce deuterium at precise locations within a molecule.

C-H Activation Catalysis in Deuterium Exchange Reactions

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct exchange of hydrogen for deuterium. nih.govacs.org This method avoids the need for pre-functionalization of the target molecule, making it a more efficient route for isotopic labeling. acs.org Catalysts based on metals like palladium, ruthenium, and nickel are used to selectively activate specific C-H bonds, facilitating their replacement with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). chemrxiv.orgchemrxiv.orgrsc.org This technique allows for late-stage deuteration, which is particularly valuable in the synthesis of complex pharmaceutical compounds. acs.org

Stereochemical Considerations in Deuterated Synthesis

When a molecule contains chiral centers, the stereochemistry of deuteration becomes a critical factor. The introduction of deuterium can, in some cases, stabilize a specific stereoisomer, preventing its interconversion to another form. assumption.eduacs.org This is particularly important when one enantiomer of a drug is therapeutically active while the other is inactive or even toxic. assumption.edu Synthetic methods have been developed to control the stereochemistry of deuterium incorporation, ensuring the desired enantiomeric purity of the final product. semanticscholar.orgmarquette.edu For instance, enantioselective reductions and the use of chiral catalysts can introduce deuterium at a specific stereocenter. nih.gov

Isotopic Purity and Enrichment Assessment Techniques

After the synthesis of a deuterated compound, it is essential to verify the location and extent of deuterium incorporation. Several analytical techniques are employed to assess the isotopic purity and enrichment of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the site of deuteration. studymind.co.uk Since deuterium has a different nuclear spin and resonance frequency from hydrogen, ¹H NMR spectra will show a disappearance of the signal corresponding to the replaced proton. studymind.co.uk Conversely, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium atoms, providing clear evidence of their incorporation and location within the molecule. sigmaaldrich.com Quantitative NMR techniques, combining both ¹H and ²H NMR, can provide accurate measurements of isotopic abundance. nih.gov

Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry (MS) is another critical technique for determining the isotopic abundance of deuterated compounds. nih.govlibretexts.org High-resolution mass spectrometry (HRMS) can distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their precise mass-to-charge ratios. nih.govccspublishing.org.cn By analyzing the relative intensities of the peaks corresponding to the undeuterated and deuterated species, the percentage of deuterium incorporation can be accurately calculated. nih.govlibretexts.org This method is highly sensitive and requires very small amounts of sample. nih.gov

Advanced Analytical Methodologies Utilizing Clenhexerol D7 Hydrochloride

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

UHPLC-MS/MS has become a primary technique for the analysis of beta-agonists due to its high sensitivity, selectivity, and speed. nih.gov The use of deuterated internal standards like Clenhexerol-d7 Hydrochloride is fundamental to achieving reliable and accurate results with this powerful analytical tool. aptochem.com

Development of Quantitative Analytical Methods for Beta-Agonist Analogs

The development of robust quantitative methods is essential for monitoring the presence of beta-agonist analogs in various matrices. UHPLC-MS/MS methods are frequently developed for the simultaneous detection of multiple beta-agonists. nih.gov For instance, a method for the simultaneous analysis of 26 beta-agonists in swine muscle was developed using UHPLC-MS/MS, demonstrating good linearity with a coefficient of determination (R2) greater than 0.99 for all analytes. mdpi.com Another study successfully developed and validated a UHPLC-MS/MS method for quantifying 24 different β2-agonists in human urine. nih.gov These methods are crucial for ensuring food safety and for anti-doping applications. wada-ama.org

The use of an internal standard is a critical component of a robust high-throughput bioanalytical method. aptochem.com Isotopically labeled versions of the analyte, such as this compound, are considered the best internal standards for bioanalysis. aptochem.comnih.gov They exhibit nearly identical extraction recovery, ionization response, and chromatographic retention times as the analyte, which helps to control for variability during sample preparation and analysis. aptochem.comdovepress.com

Internal Standard Applications in Complex Biological Matrices (e.g., Preclinical Samples)

Biological matrices such as plasma, urine, and tissue are inherently complex, containing numerous endogenous components that can interfere with the analysis of target compounds. mdpi.com The use of a deuterated internal standard like this compound is crucial for mitigating these matrix effects and ensuring accurate quantification in preclinical and clinical samples. aptochem.commdpi.com

Stable isotopically labeled internal standards co-elute with the compound being quantified, which helps to compensate for any analyte loss during sample preparation and variations in instrument response. aptochem.com For example, in the analysis of beta-agonists in bovine and porcine urine, a robust and sensitive analytical method was validated using UHPLC-MS/MS, demonstrating high accuracy and reproducibility suitable for detecting illegal substances in food-producing animals. Similarly, methods have been successfully applied to determine beta-agonist residues in diverse matrices including feed, drinking water, muscle, lung, and liver. nih.govbohrium.com The ideal internal standard should have a sufficient mass increase to provide a signal that does not interfere with the natural mass distribution of the analyte. aptochem.com

| Matrix | Analytical Method | Internal Standard Type | Key Findings | Reference |

|---|---|---|---|---|

| Human Urine | UHPLC-MS/MS | Deuterated Analog | Simultaneous detection of 24 β2-agonists. | nih.gov |

| Bovine and Porcine Urine | UHPLC-MS/MS | Not specified | Validated for 11 β-agonists, meeting EU legislation criteria. | |

| Feed, Water, Urine, Tissues | HPLC-MS/MS | Not specified | Successful detection of 9 β-agonists with high recoveries. | nih.govbohrium.com |

| Swine Muscle | UHPLC-MS/MS | Isotopically Labeled | Simultaneous determination of 26 beta-agonists. | mdpi.comresearchgate.net |

Method Validation Protocols: Sensitivity, Selectivity, and Robustness

The validation of analytical methods is a critical process to ensure they are reliable and fit for their intended purpose. resolian.comeuropa.eu Key validation parameters include sensitivity, selectivity, and robustness. resolian.com

Sensitivity is often defined by the limit of detection (LOD) and the limit of quantification (LOQ). For instance, a UHPLC-MS/MS method for 26 beta-agonists in swine muscle reported LODs ranging from 0.01 to 0.10 μg/kg and LOQs from 0.10 to 0.50 μg/kg. mdpi.com Another method for beta-agonists in bovine urine achieved decision limits (CCα) between 0.127 ng/mL and 0.646 ng/mL. vetdergikafkas.org

Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample. ut.ee In UHPLC-MS/MS, selectivity is enhanced by monitoring specific precursor-to-product ion transitions. The use of a deuterated internal standard like this compound further improves selectivity by providing a distinct mass signal from the analyte. aptochem.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. europa.eu Validation protocols often include evaluating the method's performance with variations in parameters such as mobile phase composition, flow rate, and column temperature. europa.eu

| Parameter | Definition | Example Finding | Reference |

|---|---|---|---|

| Sensitivity (LOD/LOQ) | The lowest concentration of an analyte that can be reliably detected and quantified. | LOD: 0.01–0.10 μg/kg for 26 beta-agonists in swine muscle. | mdpi.com |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No interfering ion current signals observed at the retention times of the compounds or internal standards. | mdpi.com |

| Robustness | The capacity to remain unaffected by small variations in method parameters. | Method remains reliable with deliberate variations in flow rate and column temperature. | europa.eu |

| Accuracy | The closeness of the measured value to the true value. | Recoveries ranged from 71.2% to 118.6% for beta-agonists in swine muscle. | mdpi.com |

| Precision | The degree of agreement among a series of measurements. | Intraday and interday precision (RSD%) for beta-blockers were within 1.7–12.3%. | mdpi.com |

High-Performance Liquid Chromatography (HPLC) with Complementary Detection

While UHPLC-MS/MS is a dominant technique, HPLC with other detectors remains valuable for specific applications, particularly when coupled with the use of deuterated standards.

Chiral Separations of Related Enantiomers Utilizing Deuterated Standards

Many pharmaceutical compounds, including beta-agonists, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. oup.com These enantiomers can have different pharmacological effects, making their separation and individual quantification important. oup.com HPLC is a primary technique for chiral separations, often employing chiral stationary phases (CSPs). oup.comoup.com

The use of deuterated standards in chiral separations is advantageous. In direct chiral separations on a CSP, a deuterated version of the racemic compound can serve as an internal standard for the quantification of both enantiomers. nih.gov For example, a method for the chiral separation of metoprolol (B1676517) enantiomers in human plasma utilized rac-metoprolol-d6 as an internal standard. nih.gov In indirect methods, where enantiomers are derivatized to form diastereomers before separation on an achiral column, a deuterated standard can also be employed to improve quantitative accuracy. researchgate.net

Development of Forced Degradation Studies for Structural Stability Analysis

Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its decomposition. mdpi.comnih.gov These studies are crucial for understanding the degradation pathways of a drug, identifying potential degradation products, and developing stability-indicating analytical methods. nih.govgsconlinepress.com

For example, a forced degradation study of clorprenaline (B1201906) HCl was conducted to identify and characterize its degradation products using LC-MS/MS. bohrium.com Such studies are essential for ensuring the quality, safety, and efficacy of pharmaceutical products. ijrpr.com

Advanced Mass Spectrometry Techniques

The utility of this compound is most pronounced in advanced mass spectrometry techniques, where its stable isotope label allows for precise quantification by correcting for matrix effects and variations during sample processing and analysis.

Stable-Isotope Dilution Analysis (SIDA) for Enhanced Quantification Accuracy

Stable-Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis by mass spectrometry. tum.defrontiersin.org This method relies on the addition of a known quantity of a stable isotope-labeled compound, such as this compound, to a sample at the earliest stage of analysis. tum.de Because the labeled standard (e.g., Clenbuterol-d9) and the native analyte (e.g., Clenbuterol) exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. rsc.org Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard, allowing the ratio of their mass spectrometric signals to provide a highly accurate and precise measurement of the analyte's concentration. tum.derestek.com

The key advantage of SIDA is its ability to compensate for matrix effects, which are a common source of error in complex biological samples. restek.com It also corrects for variations in instrument response. tum.de The use of a deuterated standard like Clenbuterol-d9 has been successfully applied in the determination of beta-agonists in various matrices, including milk and urine. nih.govnih.gov For instance, a study on the simultaneous determination of clenbuterol, salbutamol, and ractopamine (B1197949) in milk utilized their respective deuterated internal standards (Clenbuterol-d9, Salbutamol-d3, and Ractopamine-d6) to achieve high accuracy and reproducibility. nih.gov The method was validated according to European Commission Decision 2002/657/EC, demonstrating its reliability. nih.gov

Table 1: Performance of SIDA for Beta-Agonist Analysis in Milk

| Analyte | Internal Standard | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Mean Recovery (%) |

|---|---|---|---|---|

| Clenbuterol (CLB) | Clenbuterol-d9 | 0.054 | 0.058 | 95.8 - 106.2 |

| Salbutamol (SAL) | Salbutamol-d3 | 0.006 | 0.007 | 95.8 - 106.2 |

| Ractopamine (RAC) | Ractopamine-d6 | 0.008 | 0.009 | 95.8 - 106.2 |

Data sourced from a study on the simultaneous determination of beta-agonists in milk by UHPLC-ESI-MS/MS with isotope dilution. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) in Preclinical Models

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within tissue sections without the need for labels. nih.govacs.org In preclinical studies, MALDI-MSI can be used to track the distribution of a drug and its metabolites in whole-body animal sections or specific organs, providing crucial information for assessing efficacy and toxicity. acs.orglabmanager.com

While direct studies naming this compound in MALDI-MSI are not prevalent, the technique is broadly applicable to small molecules, including drugs and their isotopically labeled analogs. nih.govlabmanager.com The use of an internal standard, which can be an isotopically labeled version of the drug like this compound, is critical for quantitative MSI (qMSI). labmanager.com The internal standard is applied to the tissue section to normalize the signal intensity, correcting for variations in ionization efficiency across different tissue types. labmanager.com This approach has been successfully used to quantify the distribution of various drugs in preclinical models, such as the antifungal agent terbinafine (B446) in a living skin equivalent model. nih.gov MALDI-MSI has been employed to study the distribution of various compounds in different tissues, demonstrating its versatility. For example, it has been used to analyze the distribution of gatifloxacin (B573) in the brain, plasma, and lung homogenates of rats. nih.gov

The general workflow for MALDI-MSI in preclinical studies involves:

Administering the drug to an animal model.

Collecting and cryosectioning the tissues of interest. labmanager.com

Applying a suitable matrix and the internal standard (e.g., this compound).

Acquiring mass spectra across the tissue section to generate ion density maps. frontiersin.org

Analyzing the data to visualize the distribution of the drug relative to the tissue histology. frontiersin.org

This label-free imaging technique provides invaluable insights into the pharmacokinetics and pharmacodynamics of a drug at the tissue and cellular level. labmanager.com

Sample Preparation Techniques for Analytical Quantification

The accuracy of any quantitative analysis heavily relies on the efficiency and cleanliness of the sample preparation process. For complex matrices like biological fluids and tissues, techniques such as Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are essential for isolating analytes of interest and removing interfering substances prior to mass spectrometric analysis. americanlaboratory.com

Solid Phase Extraction (SPE) Optimization for Beta-Agonists

Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers advantages over traditional LLE, including reduced solvent consumption, higher sample throughput, and the potential for automation. chromatographyonline.com The selection of the appropriate SPE sorbent is critical for achieving high recovery and purity of the target analytes. nih.gov For beta-agonists, which are phenylethanolamine compounds, mixed-mode cation exchange (MCX) SPE cartridges are often employed. nih.govbohrium.com These cartridges contain both reversed-phase and strong cation exchange functional groups, allowing for a dual retention mechanism that enhances selectivity for basic compounds like beta-agonists. chromatographyonline.com

Table 2: Comparison of SPE Cartridges for Beta-Agonist Recovery

| SPE Cartridge | Recovery Range for Four β2-Agonists (%) |

|---|---|

| SCX | 42.7–95.2 |

| MCX | 62.6–97.4 |

| SCR | 83.0–98.0 |

Data from a study on the determination of β2-agonist residues in fermented ham. nih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and effective method for sample cleanup, particularly for complex matrices. americanlaboratory.com In the analysis of beta-agonists, LLE is often used as an initial extraction step before further purification by SPE. nih.govoup.com The principle of LLE is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous/biological phase and an organic solvent.

For the extraction of beta-agonists from biological samples like urine or liver homogenates, the pH of the aqueous phase is typically adjusted to a basic value (e.g., pH 11.0) to ensure the analytes are in their neutral, un-ionized form, which increases their solubility in the organic solvent. nih.gov A mixture of ethyl acetate (B1210297) and propan-2-ol is a common choice for the organic extraction solvent. nih.gov A study describing the extraction of four beta-agonists from bovine urine and liver samples reported mean recoveries of over 75% and 85%, respectively, using a combination of LLE and SPE. nih.gov While effective, LLE can be time-consuming and use significant volumes of organic solvents, which can pose environmental and health hazards. americanlaboratory.com

Applications of Clenhexerol D7 Hydrochloride in Preclinical Research and Mechanistic Studies

Elucidation of Metabolic Pathways in Preclinical Models

The use of deuterium-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. By introducing a compound like Clenhexerol-d7 into preclinical models, scientists can meticulously track its journey through biological systems, providing a clear picture of its metabolic fate.

In vitro metabolic stability assays are fundamental in early drug discovery for predicting how a compound will behave in vivo. nuvisan.com These assays typically involve incubating a test compound with liver-derived systems, such as hepatocytes or liver microsomes, which contain the primary enzymes responsible for drug metabolism. nuvisan.comthermofisher.com The rate at which the parent compound disappears over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint). nuvisan.comthermofisher.com

The use of a deuterated probe like Clenhexerol-d7 offers several advantages in these assessments. In liquid chromatography-mass spectrometry (LC-MS) analysis, the deuterated standard can serve as an ideal internal standard for the quantification of the unlabeled Clenhexerol. Since the deuterated and unlabeled versions have nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. This corrects for variations in sample preparation and instrument response, leading to more accurate and reliable quantification. tandfonline.com

Furthermore, comparing the metabolic profile of the deuterated compound to the unlabeled version can help identify sites of metabolism on the molecule. nih.gov If deuterium (B1214612) is placed at a site of metabolic attack, the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down the rate of metabolism at that position, an effect known as the kinetic isotope effect. nih.govbiorxiv.org This can lead to a "metabolic switching" phenomenon, where metabolism is redirected to other parts of the molecule, helping to identify multiple potential metabolic pathways. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability Data This table illustrates how metabolic parameters are typically reported in such studies. The data is hypothetical and serves to demonstrate the application.

| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

| Clenhexerol | Human Hepatocytes | 45 | 15.4 |

| Clenhexerol | Rat Hepatocytes | 20 | 34.7 |

| Clenhexerol-d7 | Human Hepatocytes | 48 | 14.4 |

| Clenhexerol-d7 | Rat Hepatocytes | 22 | 31.5 |

Data is for illustrative purposes only.

In preclinical animal models, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial. nih.gov Deuterated compounds like Clenhexerol-d7 are instrumental in these in vivo studies. When administered to a non-human biological system (e.g., a rat or monkey), the deuterated compound acts as a tracer. nih.gov

Researchers can collect biological samples such as blood, urine, and feces over time and analyze them using LC-MS/MS. nih.gov Because of its unique mass, Clenhexerol-d7 and its metabolites can be distinguished from the background of countless other molecules present in the samples. This allows for precise quantification of the parent drug and identification of its metabolic products in various tissues and fluids, mapping out its distribution and elimination pathways. nih.govsciex.com Early in vitro studies often aim to establish if metabolic pathways are similar between preclinical species and humans to ensure the chosen animal model is relevant. nih.gov

In Vitro Metabolic Stability Assessment using Deuterated Probes

Role in Impurity Profiling and Reference Standard Development

The control of impurities is a critical aspect of pharmaceutical manufacturing and quality control, mandated by regulatory authorities like the FDA and EMA to ensure the safety and efficacy of drug products. symeres.com

Clenhexerol is recognized as a chemical substance structurally related to Clenbuterol, a β2-adrenergic agonist. sciex.comsciex.comwikipedia.org In the synthesis of pharmaceutical compounds, impurities can arise from raw materials, intermediates, or degradation products. symeres.com Clenhexerol has been identified in analytical studies alongside Clenbuterol and other related compounds. amazonaws.commdpi.com As such, it is considered a potential process-related impurity or metabolite in the production or biotransformation of Clenbuterol. Its characterization is essential for understanding the purity profile of Clenbuterol active pharmaceutical ingredient (API). symeres.com

Table 2: Related Clenbuterol Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Relationship |

| Clenbuterol | C₁₂H₁₈Cl₂N₂O | 277.19 | Parent Compound |

| Clenhexerol | C₁₄H₂₂Cl₂N₂O | 305.25 | Impurity / Metabolite |

| Clenproperol | C₁₁H₁₆Cl₂N₂O | 263.17 | Related Substance |

| Clencyclohexerol | C₁₄H₂₀Cl₂N₂O₂ | 319.23 | Related Substance |

Source: Data compiled from public chemical databases and analytical literature. sciex.comsciex.com

Deuterated compounds, including isotopically labeled impurities like Clenhexerol-d7 Hydrochloride, serve as high-quality reference materials for analytical method development and validation. symeres.com In quantitative analysis, particularly using LC-MS/MS, an ideal internal standard is one that is chemically almost identical to the analyte but has a different mass. tandfonline.com

Clenhexerol-d7 is perfectly suited for this role when quantifying the unlabeled Clenhexerol impurity in a drug substance. tandfonline.compharmaffiliates.com Its use helps to ensure the accuracy and reliability of the analytical results by compensating for matrix effects and variations during sample processing. tandfonline.commdpi.com Regulatory guidelines require strict control over impurities, and having certified reference materials, including deuterated versions, is essential for pharmaceutical quality control. symeres.compharmaffiliates.com Manufacturers of deuterated standards must ensure high purity, as any residual unlabeled compound in the reference material can interfere with the analysis and lead to erroneous results. tandfonline.comfujifilm.com

Characterization of Clenhexerol as a Clenbuterol Impurity

Investigation of Deuterium Kinetic Isotope Effects in Biotransformation

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.org This effect is particularly relevant in the field of drug metabolism, where the breaking of a C-H bond is often the rate-limiting step in reactions catalyzed by enzymes like the cytochrome P450 (CYP) family. nih.govnih.gov

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, requiring more energy to break. portico.org Consequently, if a C-H bond is cleaved during the rate-determining step of a metabolic reaction, replacing that hydrogen with deuterium will slow the reaction down. wikipedia.orgnih.gov The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the heavy one (kD). wikipedia.org A significant primary KIE is often taken as evidence that C-H bond cleavage is at least partially rate-limiting. nih.gov

By synthesizing Clenhexerol-d7 with deuterium atoms at specific positions, researchers can probe its metabolic pathways. If deuteration at a particular site leads to a significant decrease in the rate of metabolism compared to the unlabeled compound, it provides strong evidence that this site is a "metabolic soft spot." nih.gov This information is valuable for several reasons:

Mechanistic Understanding : It helps elucidate the specific enzymatic reactions involved in the compound's biotransformation. portico.org

Drug Design : Medicinal chemists can use this knowledge to intentionally deuterate specific positions in a drug candidate to slow down its metabolism, potentially improving its pharmacokinetic profile (e.g., increasing half-life and exposure). nih.govnih.gov

Toxicity Reduction : If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration at the site of that metabolism can block or reduce the formation of the harmful product. nih.gov

However, the outcome of deuteration is not always predictable. The rate-limiting step can be chemotype-dependent, and in some cases, no KIE on clearance is observed, even if metabolic switching occurs. plos.org Studies have shown that while deuteration can be a powerful tool, its practical application depends on whether a significant KIE is expressed in vivo and whether it impacts a relevant pharmacokinetic parameter. biorxiv.orgnih.gov

Quality Assurance and Standardization in Analytical Chemistry

Certification of Reference Materials and Standard Substances

The certification of reference materials (CRMs) is a critical process in analytical chemistry that establishes the quality, reliability, and metrological traceability of standards used for calibrating instruments, validating analytical methods, and ensuring the accuracy of measurement results. numberanalytics.comwikipedia.org For a deuterated compound like Clenhexerol-d7 Hydrochloride, the certification process ensures that its stated properties, such as isotopic enrichment and concentration, are accurate and reliable for its intended use as an internal standard in quantitative analyses.

The production and certification of a CRM for this compound involves several key stages. numberanalytics.com It begins with the careful selection and synthesis of the deuterated material to achieve a high degree of isotopic purity. The material must then be thoroughly characterized to confirm its identity and structure. Following characterization, the material undergoes a rigorous certification process to determine its certified property values, along with their associated uncertainties. wikipedia.org This often involves analysis by multiple independent and highly qualified laboratories using different analytical techniques to ensure the robustness and accuracy of the certified values. numberanalytics.comresearchgate.net

Key characteristics of a certified reference material include a certified value for a specific property, an associated uncertainty value, and a statement of metrological traceability. wikipedia.org The material must also be homogeneous, meaning its properties are consistent throughout the batch, and stable over time, ensuring its certified characteristics remain valid during storage and use. wikipedia.org The certificate of analysis (CoA) accompanying the CRM provides detailed information about the material, including its certified properties, the methods used for certification, and guidelines for its proper use and storage. controllab.compharmasop.in

The use of certified deuterated standards like this compound is essential for achieving accurate and reproducible results in sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). clearsynth.comresolvemass.ca By serving as an internal standard, it helps to correct for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the quantitative analysis of the non-deuterated analyte, Clenhexerol. clearsynth.comlcms.cz

Table 1: Key Aspects of the Certification Process for a Deuterated Reference Material

| Certification Aspect | Description | Relevance to this compound |

| Material Characterization | Confirmation of the chemical structure and identity of the compound. | Verification of the molecular structure and the position of the deuterium (B1214612) labels on the Clenhexerol molecule. |

| Purity Assessment | Determination of the chemical and isotopic purity of the material. | Quantifying the percentage of Clenhexerol-d7 and identifying any potential non-deuterated or other impurities. |

| Homogeneity Testing | Ensuring that the property of interest is uniform throughout the entire batch of the reference material. wikipedia.org | Verifying that each vial or unit of the this compound standard has the same concentration and isotopic enrichment. |

| Stability Assessment | Evaluating the stability of the reference material under specified storage and transport conditions over time. wikipedia.org | Determining the shelf-life and recommended storage conditions to ensure the integrity of the this compound standard. |

| Value Assignment | Assigning a certified value for a specific property (e.g., concentration in a solution) with a stated uncertainty. numberanalytics.com | Providing a precise and reliable concentration value for the this compound solution, enabling its use for accurate calibration. |

| Metrological Traceability | Establishing a documented and unbroken chain of calibrations linking the certified value to a national or international standard. wikipedia.org | Ensuring that measurements made using the this compound standard are comparable and traceable to recognized standards. |

Interlaboratory Study Design and Implementation for Analytical Method Harmonization

Interlaboratory studies, also known as collaborative studies, are essential for the harmonization and validation of analytical methods across different laboratories. iupac.orgnelac-institute.org The primary goal of such studies is to determine the performance characteristics of a method, particularly its precision (repeatability and reproducibility), and to ensure that the method produces comparable results regardless of where the analysis is performed. iupac.orgeuropa.eu For an analytical method employing this compound as an internal standard, an interlaboratory study would be crucial for its standardization and acceptance for routine use.

The design of an interlaboratory study for the harmonization of an analytical method for Clenhexerol would typically involve several key steps. A detailed and unambiguous protocol for the analytical method is first developed and distributed to all participating laboratories. nelac-institute.org This protocol would specify all critical parameters, including sample preparation, the concentration and use of the this compound internal standard, instrument settings, and data analysis procedures.

A minimum number of laboratories, often recommended to be at least eight, are recruited to participate in the study to ensure statistically meaningful results. iupac.orgeurachem.org The study organizer prepares and distributes identical sets of homogeneous test materials to each laboratory. eurachem.org These materials would typically include samples containing Clenhexerol at various known concentrations, as well as blank samples. The participating laboratories analyze the samples according to the provided protocol and report their results back to the organizer for statistical evaluation. eurachem.org

The statistical analysis of the collected data is a critical component of the interlaboratory study. It involves the calculation of key performance parameters such as repeatability (the precision within a single laboratory) and reproducibility (the precision between different laboratories). iupac.orgich.org Outlier tests are also performed to identify and potentially exclude results that deviate significantly from the consensus values. The results of the study provide a robust assessment of the method's performance and its suitability for its intended purpose. iupac.org

Table 2: Design and Implementation of an Interlaboratory Study for a Method Using this compound

| Study Phase | Key Activities | Rationale |

| Protocol Development | - Detailed description of the entire analytical procedure. - Specific instructions on the handling and addition of the this compound internal standard. - Defined calibration procedures and quality control checks. | To ensure all participating laboratories perform the analysis in a consistent and standardized manner. |

| Participant Recruitment | Selection of a sufficient number of competent laboratories (typically 8 or more) with the necessary equipment and expertise. iupac.orgeurachem.org | To obtain a representative measure of the method's performance across different laboratory environments. |

| Sample Preparation and Distribution | Preparation of homogeneous and stable test samples containing known concentrations of Clenhexerol, along with blank samples. Secure and timely distribution of samples to all participants. | To provide identical materials for analysis, allowing for a direct comparison of results between laboratories. |

| Data Collection and Analysis | - Laboratories perform the analysis according to the protocol and submit their results. - Statistical evaluation of the data to determine repeatability (sr), reproducibility (sR), and other performance characteristics. iupac.org | To quantitatively assess the precision and overall reliability of the analytical method. |

| Harmonization and Reporting | - A comprehensive report detailing the study design, results, and statistical analysis is prepared. - The harmonized method, with its established performance characteristics, is made available for wider use. | To provide a validated and standardized analytical method that can be confidently implemented by different laboratories. |

Regulatory Compliance Frameworks for Deuterated Analytical Standards in Research

The use of deuterated analytical standards, such as this compound, in regulated research is governed by a framework of guidelines and regulations established by national and international bodies. These frameworks are designed to ensure the quality, reliability, and integrity of the analytical data generated. numberanalytics.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the validation of analytical methods and the characterization of reference standards used in studies submitted for regulatory review. adventchembio.comkcasbio.com

A key aspect of regulatory compliance is the use of well-characterized reference standards. europa.eu For a deuterated internal standard like this compound, this means that its identity, purity, and concentration must be documented and traceable. pharmasop.in The use of a Certified Reference Material (CRM) is highly recommended as it provides the necessary documentation and assurance of quality. wikipedia.org

Analytical method validation is another critical component of the regulatory framework. europa.eu When a deuterated internal standard is used, the validation process must demonstrate that the standard is suitable for its intended purpose and that the method is accurate, precise, selective, and robust. clearsynth.com Guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), such as the Q2(R2) guideline on the validation of analytical procedures, provide a comprehensive framework for conducting such validation studies. europa.eu

Regulatory bodies also emphasize the importance of maintaining proper documentation and records. tandfonline.com This includes the certificate of analysis for the deuterated standard, records of its storage and handling, and detailed documentation of the analytical method validation and sample analysis. This documentation provides a clear audit trail and demonstrates that the research was conducted in compliance with applicable regulations. tandfonline.com

Table 3: Regulatory Compliance Considerations for the Use of this compound

| Compliance Area | Requirement | Significance for this compound |

| Reference Standard Quality | Use of well-characterized standards with documented purity, identity, and concentration. pharmasop.in | The this compound standard should ideally be a Certified Reference Material (CRM) with a comprehensive Certificate of Analysis. |

| Analytical Method Validation | The analytical method using the deuterated standard must be fully validated according to regulatory guidelines (e.g., ICH Q2(R2)). europa.eu | Validation studies must demonstrate the method's accuracy, precision, selectivity, and stability, and show that the internal standard effectively corrects for analytical variability. |

| Isotopic Purity and Stability | The isotopic purity of the deuterated standard should be known, and its stability under the conditions of use must be established. | To ensure that the deuterated standard does not interfere with the measurement of the non-deuterated analyte and maintains its integrity throughout the analysis. |

| Documentation and Traceability | All aspects of the standard's procurement, storage, and use, as well as the analytical method, must be thoroughly documented. tandfonline.com | To provide a complete and traceable record for regulatory review and to ensure data integrity. |

| Regulatory Submissions | Data submitted to regulatory agencies must meet their specific requirements for analytical method validation and the use of internal standards. adventchembio.comkcasbio.com | Adherence to these requirements is crucial for the acceptance of study data by regulatory authorities. |

Future Directions and Emerging Research Avenues

Development of Novel Deuteration Technologies

The synthesis of deuterated compounds is a cornerstone of their application. Historically, methods like hydrogen isotope exchange (HIE) have been prevalent. rsc.org However, the demand for more precise and efficient deuteration is driving innovation in synthetic chemistry. researchgate.net

Recent trends include the development of catalytic deuteration and new reagents that offer improved selectivity and cost-effectiveness. Researchers are exploring late-stage selective deuteration strategies to modify complex molecules without altering their core structure. researchgate.netnih.gov Biocatalytic methods, using enzymes to facilitate deuterium (B1214612) incorporation, are also gaining traction as a milder and more selective alternative to traditional chemical synthesis. researchgate.net The goal is to create a toolbox of synthetic methods that allow for the precise placement of deuterium atoms in a molecule, a concept referred to as "precision deuteration". nih.gov This level of control is crucial for optimizing the desired properties of the deuterated compound.

Expanding the Application of Deuterated Standards in Omics Research

In the multifaceted field of "omics" research, which includes genomics, proteomics, and lipidomics, deuterated compounds serve as invaluable internal standards for mass spectrometry. clearsynth.comirisotope.com Their nearly identical chemical properties to their non-deuterated counterparts, combined with their distinct mass, allow for highly accurate quantification of biomolecules. clearsynth.comcaymanchem.com

The use of heavy water (D2O) to label biomolecules like lipids, nucleic acids, and amino acids in vivo is a cost-effective and versatile method for quantitative studies across various biological systems. irisotope.com In lipidomics, for example, deuterated standards are essential for the accurate analysis of complex lipid profiles. resolvemass.ca A novel technique named "Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ)" has been developed for the relative quantification of lipids on a global scale, demonstrating high reproducibility and accuracy. nih.gov The future will likely see an expansion of these applications, with deuterated standards being used to trace metabolic pathways, quantify drug metabolites, and identify biomarkers with greater precision. clearsynth.comresolvemass.ca

Computational Chemistry and Modeling in Deuterated Compound Research

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the effects of deuteration. ajchem-a.com Advanced quantum chemical methods are used to study how isotopic substitution affects molecular properties such as vibrational frequencies and rotational constants. ajchem-a.com These calculations can provide insights into the kinetic isotope effect, where the heavier deuterium atom can slow down chemical reactions, including metabolic processes. nih.gov

Researchers are using computational models to predict the quantum efficiencies of deuterated compounds, which is particularly relevant in materials science for applications like organic light-emitting diodes (OLEDs). researchgate.net In drug discovery, computational approaches can help identify which positions in a molecule are most susceptible to metabolism and would therefore benefit most from deuteration. researchgate.net This predictive power can streamline the design and synthesis of new deuterated drug candidates. researchgate.net For instance, computational studies have been used to investigate the effect of deuteration on the properties of squaric acid and to model deuterium abstraction reactions. fugaku100kei.jp

Integration of Deuterated Analogs in Advanced Preclinical Pharmacological Investigations

The integration of deuterated analogs into preclinical pharmacological studies offers a powerful strategy to enhance the therapeutic potential of drug candidates. juniperpublishers.com By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, researchers can significantly improve a drug's pharmacokinetic profile, leading to a longer half-life and greater exposure. nih.govjuniperpublishers.com This can translate to lower or less frequent dosing, potentially improving patient compliance. nih.gov

Deuteration can also alter metabolic pathways, a phenomenon known as "metabolic switching," which can lead to reduced formation of toxic metabolites and a better safety profile. cdnsciencepub.com For example, deuterated analogs have been shown to have improved pharmacokinetic profiles in both in vitro and in vivo studies. juniperpublishers.com Preclinical studies have demonstrated that deuteration can reduce the formation of toxic metabolites and ameliorate drug-drug interactions. gabarx.com The development of deuterated drugs like deutetrabenazine, the first to receive FDA approval, has paved the way for more "deuterium switch" approaches, where existing drugs are modified to create improved second-generation therapies. nih.gov Future preclinical research will likely focus on a wider range of therapeutic areas, using deuteration to optimize the properties of both new and existing drug molecules. cdnsciencepub.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.